A Technical Guide to the Synthesis, Properties, and Applications of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate and its Analogs
A Technical Guide to the Synthesis, Properties, and Applications of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 2-phenylthiazole-5-carboxylates represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their versatile synthesis and the biological activity of their derivatives make them a focal point of contemporary research. This guide provides an in-depth exploration of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate, a representative member of this class. While a specific CAS number for this exact compound is not publicly documented, this guide will leverage data from closely related analogs to provide a comprehensive overview of its probable synthesis, physicochemical properties, and potential applications, particularly in the realm of drug discovery. We will delve into the mechanistic basis for its synthesis and bioactivity, supported by established protocols and characterization techniques.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of bioactive molecules. The introduction of a phenyl group at the 2-position and an ethyl carboxylate at the 5-position of the thiazole ring creates a versatile template that can be further functionalized to modulate its biological and physical properties. The incorporation of a fluorine atom on the phenyl ring, as in Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide will focus on the synthesis, characterization, and potential utility of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate as a valuable building block for the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate. These values are estimated based on the properties of similar compounds and computational models.
| Property | Predicted Value | Reference Analog |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₂H₁₀FNO₂S | Based on structure |
| Molecular Weight | 251.28 g/mol | Based on structure |
| Melting Point (°C) | 80-95 | Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate (80-83 °C)[4], Ethyl 2-[3-Fluoro-(trifluoromethyl)phenyl]-4-methyl-thiazole-5-carboxylate (93-95 °C)[5] |
| Boiling Point (°C) | > 300 | General trend for similar aromatic esters |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol.[5] | Based on similar structures |
| Appearance | White to off-white solid | General appearance of similar compounds |
Spectroscopic Characterization
The structural confirmation of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate would rely on a combination of spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the fluorophenyl ring with splitting patterns influenced by the fluorine atom, and a singlet for the proton at the 4-position of the thiazole ring.
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¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the carbons of the thiazole and fluorophenyl rings, and the ethyl group carbons.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester, C=N and C=S stretching for the thiazole ring, and C-F stretching for the fluorophenyl group.
Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-phenylthiazole-5-carboxylates is typically achieved through the Hantzsch thiazole synthesis or variations thereof. This versatile method involves the condensation of a thioamide with an α-halocarbonyl compound.
General Synthetic Pathway
The most probable synthetic route to Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate involves the reaction of 3-fluorothiobenzamide with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester.
Caption: General synthetic scheme for Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for synthesizing similar thiazole derivatives.[1][6]
Materials:
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3-Fluorothiobenzamide
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Ethyl 2-chloro-3-oxobutanoate
-
Ethanol (or another suitable solvent like DMF)
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Sodium bicarbonate (or another mild base)
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Ethyl acetate
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluorothiobenzamide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) to the solution.
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Add a mild base such as sodium bicarbonate (1.2 equivalents) to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate.
Mechanistic Causality
The Hantzsch synthesis proceeds through a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. The choice of a mild base is crucial to facilitate the reaction without promoting unwanted side reactions.
Applications in Drug Discovery and Medicinal Chemistry
The Ethyl 2-phenylthiazole-5-carboxylate scaffold is a fertile ground for the discovery of new therapeutic agents. The ability to modify the substituents on the phenyl ring and the thiazole core allows for the fine-tuning of biological activity.
Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[1] For instance, novel thiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against various cell lines.[1] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Kinase Inhibition
Thiazole and thiadiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors.[7] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell migration, invasion, and proliferation. The thiazole scaffold can serve as a template for designing potent and selective inhibitors of this important cancer target.
Caption: Drug discovery workflow for developing thiazole-based kinase inhibitors.
Antimicrobial and Other Biological Activities
Beyond cancer, thiazole derivatives have shown promise as antimicrobial agents.[3] The core structure can be adapted to target specific enzymes or cellular processes in bacteria and fungi. Furthermore, various biological activities have been reported for this class of compounds, including anti-inflammatory and antiviral effects.[2]
Analytical and Quality Control
Ensuring the purity and identity of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is paramount for its use in research and development. A combination of chromatographic and spectroscopic methods should be employed for quality control.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Peak purity, retention time, area percentage |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity profiling | Molecular ion peak, fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isomeric purity | Chemical shifts, coupling constants, integration |
| Elemental Analysis | Confirmation of elemental composition | Percentage of C, H, N, S, F |
Conclusion and Future Perspectives
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate and its analogs are valuable building blocks in the synthesis of complex molecules with significant biological potential. The synthetic accessibility and the tunability of their properties make them attractive targets for further investigation in drug discovery and materials science. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the optimization of their pharmacokinetic and pharmacodynamic profiles to translate their therapeutic potential into clinical applications. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet medical needs.
References
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Oakwood Chemical. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate. [Link]
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
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PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
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Shandong Huayang Pharmaceutical Co., Ltd. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. [Link]
-
National Institutes of Health. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. [Link]
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